REACTION_CXSMILES
|
F[B-](F)(F)F.C([PH+](C(C)(C)C)C(C)(C)C)(C)(C)C.C(N(C(C)C)CC)(C)C.Br[C:29]1[CH:30]=[N:31][C:32]([NH:35][CH3:36])=[N:33][CH:34]=1.[CH3:37][Si:38]([C:41]#[CH:42])([CH3:40])[CH3:39]>CCOC(C)=O.[Cu]I.O1CCOCC1>[CH3:36][NH:35][C:32]1[N:31]=[CH:30][C:29]([C:42]#[C:41][Si:38]([CH3:40])([CH3:39])[CH3:37])=[CH:34][N:33]=1 |f:0.1|
|
Name
|
palladium(bisbenzonitrile)dichloride
|
Quantity
|
0.23 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.35 g
|
Type
|
reactant
|
Smiles
|
F[B-](F)(F)F.C(C)(C)(C)[PH+](C(C)(C)C)C(C)(C)C
|
Name
|
copper (I) iodide
|
Quantity
|
0.11 g
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Name
|
|
Quantity
|
2.6 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Name
|
|
Quantity
|
2.3 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=NC(=NC1)NC
|
Name
|
|
Quantity
|
3.4 mL
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)C#C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Type
|
CUSTOM
|
Details
|
to stir overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered through a pad of silica gel
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a brown solid
|
Type
|
CUSTOM
|
Details
|
This was further purified by silica gel chromatography
|
Type
|
WASH
|
Details
|
eluting with 0-50% EtOAc/dichloromethane
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CNC1=NC=C(C=N1)C#C[Si](C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |